molecular formula C17H18N2O B14923433 (2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B14923433
M. Wt: 266.34 g/mol
InChI Key: KFPFZDPTOOPYPB-ZHACJKMWSA-N
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Description

(E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the condensation of cyclopropyl ketones with substituted pyrazoles under basic conditions. Common reagents used in this synthesis include cyclopropyl methyl ketone, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, especially in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory, analgesic, and anticancer properties, making it a compound of interest for further clinical research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In anticancer research, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
  • N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-[4-(OCTYLOXY)PHENYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 5-NEOPENTYL-N’-[(E)-PHENYLMETHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE

Uniqueness

(E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE stands out due to its unique combination of a cyclopropyl group and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H18N2O/c1-12-16(10-11-17(20)14-8-9-14)13(2)19(18-12)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9H2,1-2H3/b11-10+

InChI Key

KFPFZDPTOOPYPB-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3CC3

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3CC3

Origin of Product

United States

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